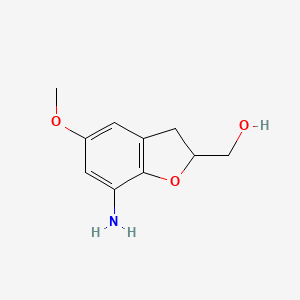
Aspartylvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a metabolite that plays a role in various biological processes and is of interest in both scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aspartylvaline can be synthesized through peptide bond formation between aspartic acid and valine. This typically involves the use of coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to activate the carboxyl group of aspartic acid, facilitating its reaction with the amino group of valine .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide under controlled conditions. This method is advantageous due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Aspartylvaline can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent amino acids, aspartic acid and valine.
Oxidation and Reduction: Modifications of the amino acid side chains.
Substitution Reactions: Replacement of functional groups on the amino acid residues.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed:
Hydrolysis: Aspartic acid and valine.
Oxidation and Reduction: Modified amino acids with altered functional groups.
Aplicaciones Científicas De Investigación
Aspartylvaline has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in metabolic pathways and as a building block in protein synthesis.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques
Mecanismo De Acción
Aspartylvaline exerts its effects primarily through its incorporation into proteins and peptides. It interacts with various molecular targets, including enzymes and receptors, influencing metabolic pathways and cellular functions. The specific mechanism involves peptide bond formation and subsequent interactions with biological molecules .
Comparación Con Compuestos Similares
Aspartylphenylalanine: Another dipeptide with similar properties but different amino acid composition.
Aspartylglycine: A simpler dipeptide with glycine instead of valine.
Aspartylleucine: Contains leucine, offering different hydrophobic interactions.
Uniqueness: Aspartylvaline is unique due to its specific combination of aspartic acid and valine, which imparts distinct structural and functional properties. Its role as a metabolite and its involvement in various biological processes highlight its importance in scientific research .
Propiedades
IUPAC Name |
2-[(2-amino-3-carboxypropanoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKYMGGYUFOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Aspartyl-Valine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)
![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)



![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)

![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)

